tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate
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Overview
Description
tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate: is an organic compound with the molecular formula C11H15ClN2O4S and a molecular weight of 306.77 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate typically involves the reaction of 4-chloro-3-sulfamoylphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azido or thiol derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinamides.
Scientific Research Applications
Chemistry: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Biology: : In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine: : In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases .
Industry: : In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfamoyl group can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the chloro and sulfamoyl groups, making it less reactive in certain chemical reactions.
tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of the chloro and sulfamoyl groups, leading to different reactivity and applications.
Uniqueness: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate is unique due to the presence of both chloro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C11H15ClN2O4S |
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Molecular Weight |
306.77 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C11H15ClN2O4S/c1-11(2,3)18-10(15)14-7-4-5-8(12)9(6-7)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17) |
InChI Key |
WOPXUNIZZKTVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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